molecular formula C18H21NO2S B2820875 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide CAS No. 2034569-77-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2820875
CAS No.: 2034569-77-0
M. Wt: 315.43
InChI Key: PJCYIFOVNSHYLZ-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone linked to a 5-acetylthiophen-2-yl ethyl group. The phenylbutanamide moiety contributes to lipophilicity, which could influence membrane permeability and bioavailability.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-16(14-7-5-4-6-8-14)18(21)19-12-11-15-9-10-17(22-15)13(2)20/h4-10,16H,3,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYIFOVNSHYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of reagents and conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure and Aromatic Systems

  • Target Compound : Combines a thiophene ring (electron-rich heterocycle) with a phenylbutanamide chain. The acetyl group on the thiophene may facilitate hydrogen bonding or serve as a metabolic site.
  • H-Series Inhibitors (): Feature isoquinoline sulfonamide cores (e.g., H-7, H-8). These compounds prioritize sulfonamide and piperazine groups for kinase inhibition, contrasting with the target compound’s thiophene-acetamide system .
  • NAT-1 and NAT-2 (): Incorporate thiazolidinone rings linked to nicotinamide. NAT-1’s methoxy group and NAT-2’s bulky di-tert-butyl substituents highlight substituent-driven activity modulation, differing from the acetylthiophene’s compact structure .
  • Complex Butanamides (): Steroid-like molecules with tetrahydropyrimidinyl and dimethylphenoxy groups. Their multi-stereocentric design contrasts with the target compound’s simpler achiral structure, suggesting divergent biological targets (e.g., proteases vs. kinases) .

Functional Group Analysis

Compound Key Functional Groups Potential Bioactivity
Target Compound Acetylthiophene, phenylbutanamide Enzyme inhibition, antimicrobial
H-7 Hydrochloride Isoquinoline sulfonamide, piperazine Protein kinase C inhibition
NAT-1 Thiazolidinone, methoxy-phenyl Unspecified (likely metabolic)
(R)-N-[(2S,4S,5S)-...] Tetrahydropyrimidinyl, dimethylphenoxy Protease/peptidase modulation

Pharmacological Implications

  • Electron-Rich vs. However, sulfonamides in H-series compounds are critical for kinase active-site coordination .
  • Stereochemical Complexity : compounds emphasize stereochemistry for target specificity (e.g., protease inhibition), a feature absent in the target compound, which may limit selectivity but simplify synthesis .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide is a compound that belongs to the thiophene family, characterized by its unique heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. Its IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylbutanamide, and it has the molecular formula C18H21NO2SC_{18}H_{21}NO_2S with a molecular weight of approximately 321.43 g/mol. The structure can be represented as follows:

N 2 5 acetylthiophen 2 yl ethyl 2 phenylbutanamide\text{N 2 5 acetylthiophen 2 yl ethyl 2 phenylbutanamide}

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Mechanisms of Action:

  • Inhibition of Kinases: The compound may inhibit specific kinase activities, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can trigger apoptotic pathways in cancer cells.
  • DNA Interaction: Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Activity:
    A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene compounds, including this compound, displayed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Anticancer Research:
    In a clinical trial involving various cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through ROS-mediated pathways. This trial emphasized the potential for developing this compound into a therapeutic agent for breast cancer treatment.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

Compound Name Biological Activity Unique Features
SuprofenAnti-inflammatoryNonsteroidal anti-inflammatory drug
ArticaineLocal anestheticDental application
N-(4-methylthiophen-3-carboxamide)AntimicrobialContains carboxamide functionality

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